molecular formula C8H9FN2O B1521842 4-Amino-2-fluoro-N-methylbenzamide CAS No. 915087-25-1

4-Amino-2-fluoro-N-methylbenzamide

Cat. No.: B1521842
CAS No.: 915087-25-1
M. Wt: 168.17 g/mol
InChI Key: XOKAXPQJUODMSH-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O and CAS number 915087-25-1. This compound is characterized by the presence of an amino group (-NH2), a fluoro group (-F), and a methyl group (-CH3) attached to a benzamide core. It is a solid compound that has garnered interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-N-methylbenzamide typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce the nitro group (-NO2) at the 4-position.

  • Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Methylation: Finally, the amino group is methylated using methylating agents like methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The fluoro group can be reduced to a hydroxyl group (-OH).

  • Substitution: The benzamide core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of this compound.

  • Reduction: Hydroxyl-derivatives of this compound.

  • Substitution: Amides, amines, and other substituted benzamides.

Scientific Research Applications

Chemical Synthesis

4-Amino-2-fluoro-N-methylbenzamide serves as a building block in organic synthesis. It is utilized for the preparation of various derivatives through:

  • Oxidation : Producing nitroso or nitro derivatives.
  • Reduction : Leading to hydroxyl derivatives.
  • Substitution Reactions : Forming amides, amines, and other substituted benzamides.

Table 1: Reactions Involving this compound

Reaction TypeProducts Formed
OxidationNitroso or Nitro Derivatives
ReductionHydroxyl Derivatives
SubstitutionAmides, Amines, Substituted Benzamides

Biological Research

In biological contexts, this compound has been explored for its potential biological activities , particularly in the modulation of kinases and inhibition of enzymes. Studies indicate its role in the development of antiandrogen therapies, particularly in overcoming resistance to treatments like enzalutamide for prostate cancer .

Case Study: Enzalutamide Resistance

Research demonstrated that this compound can help address mutation-based resistance to antiandrogens. In laboratory settings, it was used to identify mutations in androgen receptors that confer resistance to therapies, highlighting its utility in cancer research .

Pharmaceutical Applications

The compound is recognized as a key intermediate in the synthesis of novel antiandrogen drugs such as MDV3100 (enzalutamide). The preparation methods have been optimized to reduce environmental impact while achieving high yields and purity levels. For instance:

  • A method involving potassium permanganate oxidation and Pd/C hydrogenation has been reported to yield over 98% purity with minimal waste .

Table 2: Synthesis Overview for MDV3100 Intermediate

Step DescriptionMethodologyYield (%)
Oxidation with Potassium PermanganateReaction at 75–95 °CHigh
Hydrogenation with Pd/CCatalytic process>98

Industrial Applications

In industrial settings, this compound is utilized for developing new materials and chemical processes. Its properties make it suitable for various applications in material science, particularly where fluorinated compounds are advantageous due to their unique chemical characteristics.

Mechanism of Action

The mechanism by which 4-Amino-2-fluoro-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase modulator, affecting the activity of certain enzymes involved in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N-methylbenzamide

  • 2-Fluoro-N-methylbenzamide

  • 4-Fluoro-N-methylbenzamide

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Biological Activity

4-Amino-2-fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound (CAS No. 915087-25-1) is characterized by its structural features that allow it to interact with various biological pathways. Its molecular formula is C8H10FN2O, and it possesses a molecular weight of 168.18 g/mol. The compound's structure suggests potential activity against certain types of cancers, particularly prostate cancer, due to its role as an antiandrogen agent.

The biological activity of this compound primarily involves:

  • Kinase Modulation : It acts as a modulator of specific kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Enzyme Inhibition : Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence the metabolism of co-administered drugs, leading to potential drug-drug interactions.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties, especially in the context of prostate cancer treatment. It has been linked to the synthesis of enzalutamide, a second-generation antiandrogen used for treating castration-resistant prostate cancer (CRPC) .

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase Modulation Affects cellular signaling pathways involved in cancer progression.
Enzyme Inhibition Inhibits CYP1A2, impacting drug metabolism.
Anticancer Activity Linked to enzalutamide synthesis; shows potential against prostate cancer .

Case Studies

  • Prostate Cancer Treatment : A study highlighted the efficacy of this compound as an intermediate in synthesizing enzalutamide. The compound was tested in LNCaP prostate cancer cell lines, demonstrating its role in overcoming resistance to antiandrogens like bicalutamide .
  • Resistance Mechanisms : Research involving LNCaP cells showed that exposure to enzalutamide led to the selection of cells with mutations that conferred resistance. The study utilized flow cytometry to analyze these resistant populations and their response to various treatments .

Comparative Analysis

Comparing this compound with related compounds reveals its unique properties:

  • Similar Compounds : Other compounds like 4-bromo-2-fluoro-N-methylbenzamide and 4-amino-N-methylbenzamide have been studied for similar activities but with varying efficacy against specific targets.

Table 2: Comparison with Related Compounds

Compound NameKey Activity
This compound Kinase modulation; CYP1A2 inhibition
4-Bromo-2-fluoro-N-methylbenzamide Anticancer activity; CYP450 interactions
4-Amino-N-methylbenzamide General enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key structural features of 4-amino-2-fluoro-N-methylbenzamide, and how do they influence reactivity?

The compound (C₈H₉FN₂O) contains a benzamide core with a fluorine substituent at the 2-position, an amino group at the 4-position, and an N-methyl amide group. The fluorine atom increases electronegativity and stabilizes the aromatic ring via electron-withdrawing effects, while the amino group provides nucleophilic potential. The N-methyl group reduces hydrogen-bonding capacity compared to unsubstituted amides, impacting solubility and intermolecular interactions. Structural identifiers include the InChIKey XOKAXPQJUODMSH-UHFFFAOYSA-N and SMILES O=C(C1C(F)=CC(N)=CC=1)NC .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step organic reactions starting from 2-fluoro-4-nitrobenzoic acid:

  • Step 1 : Reduction of the nitro group to an amine using catalytic hydrogenation or Sn/HCl.
  • Step 2 : Methylation of the amide nitrogen via reaction with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity . Reaction conditions (solvent: DCM; temperature: 0–25°C) are optimized to minimize side products like over-methylation .

Q. How is purity assessed, and what analytical techniques are critical for characterization?

Purity is validated using:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (theoretical: 168.17 g/mol) .

Advanced Research Questions

Q. How does the fluorine substituent impact the compound’s bioactivity in medicinal chemistry studies?

Fluorine enhances metabolic stability by resisting oxidative degradation and improves membrane permeability via lipophilicity modulation. In Enzalutamide impurity studies, the 2-fluoro-4-amino substitution pattern mimics androgen receptor binding motifs, enabling structure-activity relationship (SAR) investigations . Comparative studies with non-fluorinated analogs show reduced receptor affinity (ΔIC₅₀ > 50%) .

Q. What strategies resolve contradictions in reported solubility and stability data?

Discrepancies arise from solvent polarity and pH variations:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays.
  • Stability : Degradation under acidic conditions (pH < 3) is mitigated by storing at -20°C in inert atmospheres. LC-MS tracking of degradation products (e.g., hydrolyzed amide) is recommended .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like the androgen receptor. The amino group forms hydrogen bonds with Asp695, while fluorine participates in hydrophobic interactions with Leu704. QSAR models using PubChem descriptors (e.g., topological polar surface area = 64.5 Ų) align with experimental IC₅₀ values .

Q. How is crystallographic data used to validate structural hypotheses?

Single-crystal X-ray diffraction confirms the planar benzamide core and dihedral angles between substituents. Data collected at synchrotron facilities (e.g., λ = 0.71073 Å) reveal intermolecular interactions, such as π-stacking distances (3.5–3.8 Å), critical for co-crystal engineering .

Q. Methodological Considerations

Q. What precautions are required when handling this compound in biological assays?

  • Toxicity : Use PPE (gloves, goggles) due to potential mutagenicity (Ames test recommended).
  • Interference : The amino group may react with aldehyde-based fixatives; use methanol fixation for cellular assays .

Q. How to optimize reaction yields in scaled-up synthesis?

  • Catalysis : Replace Sn/HCl with Pd/C for nitro reduction to improve scalability and reduce metal contamination.
  • Solvent Choice : Switch from DCM to THF for methylation to enhance mixing efficiency .

Properties

IUPAC Name

4-amino-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAXPQJUODMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657628
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-25-1
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-fluoro-N-methylbenzamide
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Record name 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

A mixture of N-Methyl-2-fluoro-4-nitrobenzamide (Formula 38) (0.18 g, 0.91 mmol) and iron (0.31 g, 5.60 mmol) in ethyl acetate (5 mL) and acetic acid (5 mL) was refluxed for 1 h. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated and the residue was purified with SiO2 column chromatography (dichloromethane:acetone, 95:5) to give N-Methyl-2-fluoro-4-aminobenzamide (Formula 39) (0.14 g, 92%) as an off-white solid. 1H NMR (acetone-d6) δ 2.86 (d, 3H, J=4.3), 5.50 (br s, 2H), 6.37 (dd, 1H, J=14.7 and 2.1), 6.50 (dd, 1H, J=8.6 and 2.1), 7.06 (br s, 1H), 7.68 (dd, 1H, J=8.8 and 8.8).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of N-methyl-2-fluoro-4-nitrobenzamide (52a) (2.89 g, 14.6 mmol) and iron (5.04 g, 90 mmol) in ethyl acetate (40 ml) and acetic acid (40 ml) was refluxed for 1 hour. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane:acetone, 95:5) to yield N-methyl-2-fluoro-4-aminobenzamide (52b) (2.3 g, 13.7 mmol, 94%) as an off-white solid. 1H NMR (acetone-d6, 400 MHz) δ 2.86 (d, J=4.3 Hz, 3H), 5.50 (bs, 2H), 6.37 (dd, J1=14.7 Hz, J2=2.1 Hz, 1H), 6.50 (dd, J=8.5, 2.1 Hz, 1H), 7.06 (bs, 1H), 7.68 (dd, J=8.8 8.8 Hz, 1H); 13C NMR (acetone-d6, 100 MHz) δ 25.8, 99.6 (d, J=13.8 Hz), 109.2 (d, J=12.8 Hz), 110.0 (d, J=1.6 Hz), 132.5 (d, J=4.8 Hz), 153.5 (d, J=12.6 Hz), 162.2 (d, J=242.5 Hz), 164.0 (d, J=3.1 Hz).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-N-methyl-4-nitro-benzamide 21 (3 g, 15.1 mmol) in co-solvent of ethyl acetate and acetic acid (12 mL+12 mL) was added iron dust (8 g, 143. mmol). The suspension was heated at reflux until the starting material disappeared in LCMS. Cooled down to 25° C. The solid was filtered off and the filtrate was diluted with ethyl acetate (50 mL). The organic phase was washed with brine (3×30 mL), dried (MgSO4) and concentrated to dryness in vacuo. The title compound 4a was obtained as an orange solid (2.5 g, 97% yield). MS: 169 (M+H)+. 1H NMR (acetone-d6, 500 MHz): δ 7.69 (1H, dd, J=8.7, 8.8 Hz), 7.15 (1H, s), 6.51 (1H, dd, J=8.6, 2.1 Hz), 6.38 (1H, dd, J=14.7, 2.1 Hz), 5.70 (1H, br s), 2.88 (3H, d, J=4.3 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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